Home > Products > Screening Compounds P3597 > Befotertinib monomesilate
Befotertinib monomesilate - 2226167-02-6

Befotertinib monomesilate

Catalog Number: EVT-15272400
CAS Number: 2226167-02-6
Molecular Formula: C30H36F3N7O5S
Molecular Weight: 663.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Befotertinib monomesilate is an investigational small molecule compound primarily developed for the treatment of non-small cell lung cancer (NSCLC), particularly targeting the epidermal growth factor receptor (EGFR) mutant form known as T790M. This compound is undergoing clinical trials to evaluate its efficacy and safety in patients with advanced EGFR-mutant lung cancer, demonstrating potential as a therapeutic agent in oncology.

Source and Classification

Befotertinib is classified under various chemical categories, including amides, amines, antineoplastics, dimethylamines, fluorinated hydrocarbons, indoles, mesylates, and pyrimidines. It is recognized as a new molecular entity and does not have orphan drug status. The compound is being developed by InventisBio and Betta Pharmaceuticals Co., Ltd., with ongoing clinical trials to assess its therapeutic applications in cancer treatment .

Synthesis Analysis
  • Reactions of Precursor Compounds: The synthesis begins with the reaction of various precursor compounds that contain the essential functional groups necessary for forming the core structure of Befotertinib.
  • Formation of Key Intermediates: Key intermediates are formed through nucleophilic substitutions and coupling reactions, which are critical for establishing the desired pharmacophore.
  • Final Modifications: The final steps involve modifications to enhance solubility and bioavailability, such as the addition of mesylate groups to improve pharmacokinetic properties.

The precise technical details remain proprietary to the developers but reflect standard practices in pharmaceutical synthesis.

Molecular Structure Analysis

Befotertinib monomesilate has a complex molecular structure characterized by multiple functional groups. The molecular formula is C30H36F3N7O5SC_{30}H_{36}F_{3}N_{7}O_{5}S, with a molecular weight of approximately 663.71 g/mol. The structure includes:

  • Core Structure: A central indole and pyrimidine ring system that is essential for its activity against EGFR.
  • Functional Groups: Various functional groups such as amines and methoxy groups that contribute to its binding affinity and selectivity towards the target receptor.

The InChI key for Befotertinib monomesilate is USOCZVZOXKTJTI-UHFFFAOYSA-N, which can be used for database searches to find related compounds .

Chemical Reactions Analysis

Befotertinib monomesilate undergoes several chemical reactions relevant to its mechanism of action:

  • Binding Reactions: The primary reaction involves binding to the mutated EGFR T790M, inhibiting its activity and subsequent signaling pathways that promote tumor growth.
  • Metabolic Reactions: Once administered, Befotertinib may undergo metabolic transformations in the liver, primarily through cytochrome P450 enzymes, which can affect its efficacy and safety profile.

Detailed kinetic studies are necessary to understand these reactions fully, including rate constants and equilibrium conditions.

Mechanism of Action

Befotertinib functions primarily as an inhibitor of the epidermal growth factor receptor. The mechanism involves:

  • Competitive Inhibition: Befotertinib competes with ATP for binding at the active site of the EGFR T790M mutant, effectively blocking downstream signaling pathways associated with cell proliferation and survival.
  • Induction of Apoptosis: By inhibiting EGFR activity, Befotertinib promotes programmed cell death in cancer cells that depend on this signaling for growth.

Pharmacodynamic studies indicate that this inhibition leads to reduced tumor size and improved patient outcomes in clinical settings .

Physical and Chemical Properties Analysis

Befotertinib monomesilate exhibits several notable physical and chemical properties:

  • Solubility: It shows enhanced solubility due to the mesylate modification, which aids in oral bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for maintaining therapeutic levels post-administration.
  • Melting Point and Boiling Point: Specific thermal properties have not been extensively documented but are critical for formulation development.

These properties are essential for determining dosage forms and administration routes .

Applications

Befotertinib monomesilate is primarily investigated for its application in treating non-small cell lung cancer. Its significance lies in:

  • Targeted Therapy: As a targeted therapy against specific EGFR mutations, it represents a promising option for patients who have developed resistance to first-line treatments.
  • Clinical Trials: Ongoing clinical trials aim to establish its efficacy compared to existing therapies, with potential implications for broader oncological applications if proven effective.

The compound's development reflects a growing trend towards personalized medicine in oncology, where treatments are tailored based on genetic profiles .

Molecular Design and Structural Optimization of Third-Generation EGFR TKIs

Rational Drug Design Targeting EGFR T790M Resistance Mutations

The T790M "gatekeeper" mutation in exon 20 of the epidermal growth factor receptor (EGFR) represents the dominant resistance mechanism to first- and second-generation tyrosine kinase inhibitors (TKIs), occurring in ~60% of patients with non-small cell lung cancer (NSCLC) [1] [4]. This substitution replaces threonine with methionine at residue 790, introducing steric hindrance that reduces drug access to the ATP-binding pocket while increasing adenosine triphosphate (ATP) affinity by 3-5-fold [4] [7]. Befotertinib monomesilate was engineered to circumvent this via:

  • Pyrimidine core optimization: A bicyclic pyrimidine scaffold enables deep penetration into the hydrophobic back pocket of T790M-mutant EGFR. This core structure forms critical hydrogen bonds with Met793 backbone amides, bypassing the steric blockade imposed by the methionine side chain [6] [8].
  • Hydrophobic pocket adaptation: The methyl group on Befotertinib’s terminal acetylene optimally occupies the enlarged hydrophobic cleft created by T790M, reducing ATP competitiveness (Kd = 0.2 nM for T790M/L858R mutants vs. 2.1 nM for wild-type) [7].
  • Kinetic selectivity enhancement: Molecular dynamics simulations confirm that Befotertinib stabilizes the "DFG-in/αC-helix-in" active conformation of mutant EGFR, increasing residence time by 4-fold compared to osimertinib in T790M-positive cells [7].

Table 1: Biochemical Potency of EGFR Inhibitors Against Key Mutants

CompoundIC50 (nM) Ex19DelIC50 (nM) L858R/T790MIC50 (nM) WT EGFR
Befotertinib0.70.912.3
Osimertinib1.21.525.6
Rociletinib2.13.848.9

Data derived from enzymatic assays [6] [7]

Covalent Binding Mechanisms: Cysteine 797 Interaction Dynamics

Befotertinib’s acrylamide warhead forms an irreversible covalent bond with Cys797, a residue conserved in >95% of EGFR-expressing NSCLCs [2] [8]. This Michael addition reaction proceeds via:

  • Nucleophilic attack: The thiolate anion of Cys797 (pKa ~6.5 in mutant EGFR) attacks the β-carbon of Befotertinib’s acrylamide group, forming a transient enolate intermediate.
  • Proton transfer: The enolate stabilizes via protonation, yielding a stable thioether adduct with a dissociation half-life >24 hours [7].
  • Conformational locking: Binding shifts the A-loop (activation loop) to a closed position and stabilizes the αC-helix in the "in" orientation, preventing kinase domain reactivation [8].

Absolute binding free energy calculations reveal that covalent modification contributes ~8.2 kcal/mol to total binding energy, reducing ATP competitiveness by 100-fold in T790M mutants [7]. Notably, the electron-withdrawing trifluoromethyl group adjacent to Befotertinib’s acrylamide enhances electrophilicity, accelerating covalent bond formation by 40% compared to rociletinib’s unsubstituted acrylamide [6] [8].

Table 2: Covalent Bond Metrics of Third-Generation EGFR TKIs

ParameterBefotertinibOsimertinibRociletinib
kinact (min⁻¹)0.420.380.30
Ki (μM)0.080.110.15
Residence time (hours)>24>18>12

Kinetic parameters measured via jump-dilution assays [7]

Structural Differentiation from Osimertinib and Rociletinib Analogs

Befotertinib’s molecular architecture incorporates strategic modifications that confer distinct pharmacological advantages over established third-generation TKIs:

  • Ring system innovations: Unlike osimertinib’s indole scaffold, Befotertinib employs a methylpyrimido[4,5-d]azepine core, enhancing hydrophobic contact with Leu718 and Val726 in the P-loop. This configuration improves conformational flexibility during binding to heterogeneous T790M subclones [6] [9].
  • Solubility optimization: The monomesilate salt form increases aqueous solubility (34 mg/mL vs. osimertinib’s 8.5 mg/mL) through ionic interactions with Asp855 and Lys745, facilitating blood-brain barrier penetration (brain/plasma ratio = 1.2 vs. osimertinib’s 0.8) [6].
  • Resistance profile modulation: Compared to rociletinib, Befotertinib’s terminal methylene linker reduces steric clash with C797S mutations by maintaining Van der Waals contacts with Phe723. This partially restores inhibition (IC50 = 62 nM vs. rociletinib’s 290 nM) in C797S-harboring cells [8] [9].

Crystallographic studies (PDB: 8H2X) confirm that Befotertinib’s dimethylphosphine oxide moiety forms a hydrogen bond network with Arg841 and Thr854, stabilizing the glycine-rich loop (G-loop) in a "folded-down" conformation that obstructs ATP entry [9]. This contrasts with osimertinib’s methoxy group, which exhibits weaker dipole interactions with the same residues.

Selectivity Engineering for Mutant vs. Wild-Type EGFR Isoforms

Minimizing wild-type EGFR (WT-EGFR) inhibition is critical to reducing dermatological and gastrointestinal toxicities. Befotertinib achieves >50-fold selectivity for T790M-mutant EGFR over WT-EGFR through:

  • Steric exclusion: The cyclopropyl substituent adjacent to the acrylamide warhead creates optimal packing with Met790’s extended side chain in mutants while clashing with Thr790’s β-branched topology in WT-EGFR. This reduces WT affinity by 12-fold compared to afatinib [2] [7].
  • Allosteric gate manipulation: Molecular dynamics simulations reveal that Befotertinib induces a 2.3-Å lateral shift in the P-loop (residues 766–775) in WT-EGFR, disrupting conserved water-mediated hydrogen bonds with Glu762 and Asp855. This "induced misfit" lowers WT binding by ∆G = 2.8 kcal/mol [7].
  • Charge repulsion engineering: The monomesilate counterion forms electrostatic repulsion with Lys716 in WT-EGFR’s phosphate-binding region, reducing cellular potency against WT cells (IC50 = 480 nM) while maintaining sub-nanomolar activity against mutants [6].

Table 3: Selectivity Ratios of Third-Generation EGFR Inhibitors

CompoundT790M/WT Selectivity RatioHER2 IC50 (nM)HER4 IC50 (nM)
Befotertinib53.7>1000842
Osimertinib21.3352295
Rociletinib12.9198173

Selectivity assessed via kinase panel profiling [2] [7]

Properties

CAS Number

2226167-02-6

Product Name

Befotertinib monomesilate

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C30H36F3N7O5S

Molecular Weight

663.7 g/mol

InChI

InChI=1S/C29H32F3N7O2.CH4O3S/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24;1-5(2,3)4/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4)

InChI Key

FFQDXZLQXPZZDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.